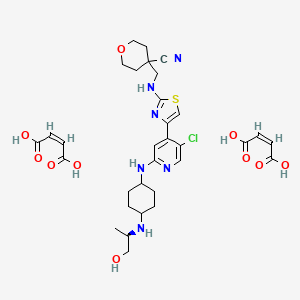
Deoxythymidine-5'-triphosphate-15N2,d15 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) is a labeled nucleoside triphosphate used in various scientific research applications. It is a derivative of deoxythymidine-5’-triphosphate, where the hydrogen atoms are replaced with deuterium and nitrogen-15 isotopes. This compound is primarily used in DNA synthesis and serves as a tracer in drug development and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) involves the incorporation of deuterium and nitrogen-15 isotopes into the deoxythymidine-5’-triphosphate molecule. The process typically includes the following steps:
Isotope Labeling: Deuterium and nitrogen-15 are introduced into the thymidine molecule through chemical reactions.
Phosphorylation: The labeled thymidine is then phosphorylated to form deoxythymidine-5’-triphosphate-15N2,d15.
Lithium Salt Formation: The final step involves converting the triphosphate into its dilithium salt form to enhance stability and solubility
Industrial Production Methods
Industrial production of deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Hydrolysis: The triphosphate group can be hydrolyzed to form deoxythymidine monophosphate and inorganic phosphate
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products
Major Products
Deoxythymidine Monophosphate: Formed through hydrolysis of the triphosphate group.
Inorganic Phosphate: Another product of hydrolysis reactions
Applications De Recherche Scientifique
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) has a wide range of applications in scientific research:
DNA Synthesis: Used as a building block in the synthesis of DNA, particularly in studies involving labeled nucleotides.
Drug Development: Serves as a tracer in pharmacokinetic and metabolic studies to track the distribution and metabolism of drugs.
Metabolic Studies: Used to study metabolic pathways and enzyme activities by incorporating labeled nucleotides into DNA
Mécanisme D'action
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) exerts its effects by incorporating into DNA during synthesis. The labeled isotopes allow researchers to track the incorporation and distribution of the nucleotide within the DNA molecule. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, used in standard DNA synthesis.
Deoxythymidine-5’-triphosphate-13C10,15N2: Another labeled form with carbon-13 and nitrogen-15 isotopes.
Thymidine-13C10,15N2 5′-triphosphate disodium salt: A similar compound with different isotopic labeling and salt form
Uniqueness
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) is unique due to its specific isotopic labeling with deuterium and nitrogen-15, which provides distinct advantages in tracing and studying metabolic pathways and drug distribution .
Propriétés
Formule moléculaire |
C10H15Li2N2O14P3 |
|---|---|
Poids moléculaire |
511.2 g/mol |
Nom IUPAC |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,11+1,12+1,13D;;/hD3 |
Clé InChI |
HGQGGFXJPYJQGW-HIRVSESASA-L |
SMILES isomérique |
[2H]C1=C(C(=O)[15N](C(=O)[15N]1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)




![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)



![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)




